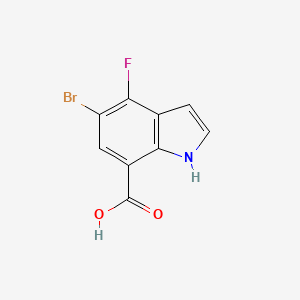
5-bromo-4-fluoro-1H-indole-7-carboxylic acid
Cat. No. B8450873
M. Wt: 258.04 g/mol
InChI Key: KANFFWASQRUXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08372875B2
Procedure details


DDQ (17 mg, 0.075 mmol) was added to a solution of 5-bromo-4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid (17 mg, 0.066 mmol) in CHCl3 (2 mL) at room temperature. The reaction was stirred for 5 h and filtered. The precipitate was washed with CHCl3, and the filtrate was evaporated, giving the title compound.

Name
5-bromo-4-fluoro-2,3-dihydro-1H-indole-7-carboxylic acid
Quantity
17 mg
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[Br:15][C:16]1[C:17]([F:28])=[C:18]2[C:22](=[C:23]([C:25]([OH:27])=[O:26])[CH:24]=1)[NH:21][CH2:20][CH2:19]2>C(Cl)(Cl)Cl>[Br:15][C:16]1[C:17]([F:28])=[C:18]2[C:22](=[C:23]([C:25]([OH:27])=[O:26])[CH:24]=1)[NH:21][CH:20]=[CH:19]2
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate was washed with CHCl3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
